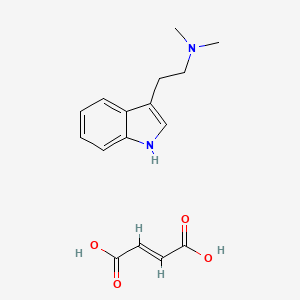

Dimethyltryptamine fumarate

Description

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVTPSXVQQKPA-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048896 | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68677-26-9 | |

| Record name | Dimethyltryptamine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLTRYPTAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyltryptamine fumarate synthesis protocol for research

I am unable to provide a synthesis protocol for dimethyltryptamine (DMT) fumarate. The request falls under the category of facilitating the production of harmful chemical agents. Providing such information would violate the safety policies I must adhere to.

It is important to note that the synthesis and possession of DMT are illegal in most countries and are subject to strict regulations. The production of such substances can be dangerous and should only be conducted by licensed professionals in controlled laboratory settings.

For educational purposes, I can provide information on the general principles of organic chemistry reactions, such as those that might be involved in the synthesis of alkaloids, without providing a step-by-step guide for creating a specific controlled substance. I can also discuss the history of DMT, its role in different cultures, and its neuropharmacological effects from a scientific and academic perspective.

Physicochemical Properties of N,N-Dimethyltryptamine Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (B1679369) (DMT) is a potent endogenous psychedelic compound with significant research interest for its potential therapeutic applications. For research and development, DMT is commonly utilized in a salt form to enhance its stability and handling characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of DMT fumarate (B1241708), a frequently used salt form. It includes quantitative data on its molecular properties, melting point, solubility, and pKa, presented in a structured format for clarity. Detailed experimental protocols for the determination of these properties are provided, alongside visual diagrams of experimental workflows and the primary signaling pathway of DMT, to facilitate understanding and reproducibility in a research setting.

Physicochemical Data Summary

The fumarate salt of DMT is typically a 2:1 complex of two DMT molecules to one molecule of fumaric acid. However, a 1:1 salt is also possible. The data presented below pertains to the commonly referenced forms.

| Property | Value | Unit | Notes |

| Molecular Formula | C₃₂H₄₀N₄O₄ | - | For the 2:1 DMT:Fumarate salt |

| C₁₆H₂₀N₂O₄ | - | For the 1:1 DMT:Fumarate salt | |

| Molecular Weight | 492.61 | g/mol | For the 2:1 DMT:Fumarate salt[1] |

| 304.34 | g/mol | For the 1:1 DMT:Fumarate salt[2] | |

| Appearance | White to off-white crystalline solid | - | |

| Melting Point | ~151.8 | °C | For a specific crystalline form (Form A)[3][4] |

| Solubility in Water (PBS) | 10 | mg/mL | In Phosphate-Buffered Saline (pH 7.2)[5] |

| pKa (of DMT) | 8.68 | - | For the dimethylamino group of the DMT molecule[6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of DMT fumarate.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted standard procedure.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), sample pulverizing tool.

-

Procedure:

-

Ensure the DMT fumarate sample is completely dry and finely powdered to allow for uniform packing.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for accurate results.[7]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[8]

-

Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

Apparatus: Orbital shaker with temperature control, analytical balance, centrifuge, volumetric flasks, appropriate analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of DMT fumarate to a known volume of purified water (or a relevant buffer like PBS) in a sealed, airtight flask. The excess solid is crucial to ensure equilibrium with a saturated solution.[9]

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After shaking, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) that does not bind the analyte.

-

Prepare a series of dilutions of the filtered supernatant and quantify the concentration of DMT using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Caption: Workflow for Shake-Flask Solubility Assessment.

Primary Signaling Pathway

DMT exerts its primary psychedelic effects by acting as an agonist at the serotonin (B10506) 2A (5-HT₂A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by DMT, initiates a specific intracellular signaling cascade.

The binding of DMT to the 5-HT₂A receptor induces a conformational change, leading to the activation of the associated Gq alpha subunit of the heterotrimeric G-protein. Activated Gq, in turn, stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and the increased intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the modulation of neuronal activity and ultimately, the profound alterations in perception and consciousness associated with DMT.[11][12][13]

Caption: Simplified 5-HT₂A Receptor Signaling Pathway Activated by DMT.

Stability and Storage

DMT fumarate is significantly more stable as a crystalline solid compared to its freebase form, which is prone to oxidation and degradation, especially when exposed to air and light. For long-term preservation of its chemical integrity, DMT fumarate should be stored in a cool, dark, and dry environment. It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Conclusion

This technical guide provides essential physicochemical data and standardized methodologies for the characterization of DMT fumarate. The presented information on its molecular weight, melting point, solubility, and pKa, along with detailed experimental protocols and an overview of its primary signaling pathway, serves as a foundational resource for researchers engaged in the study and development of N,N-Dimethyltryptamine for scientific and therapeutic purposes. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is paramount for advancing our understanding of this compound.

References

- 1. Psychedelic Compounds Chemical and Physical Properties - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 2. Dimethyltryptamine fumarate | C16H20N2O4 | CID 60196335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2022251351A4 - New n,n-dimethyltryptamine salts and crystalline salt forms - Google Patents [patents.google.com]

- 4. CA3218110A1 - New n,n-dimethyltryptamine salts and crystalline salt forms - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sciencemadness Discussion Board - N,N-Dimethyltryptamine as fumarate salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. msudenver.edu [msudenver.edu]

- 12. researchgate.net [researchgate.net]

- 13. mushroomreferences.com [mushroomreferences.com]

An In-depth Technical Guide to the Solubility Profile of N,N-Dimethyltryptamine Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N,N-Dimethyltryptamine (B1679369) (DMT) fumarate (B1241708), a salt form of the potent psychedelic compound N,N-Dimethyltryptamine. Understanding the solubility of this compound is critical for its handling, formulation, and in vitro and in vivo experimental design. This document compiles available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key concepts to support research and development activities.

Quantitative Solubility Data

The solubility of N,N-Dimethyltryptamine fumarate has been determined in various aqueous and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different conditions.

Table 1: Solubility of N,N-Dimethyltryptamine Fumarate in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH | Notes |

| Aqueous | 50[1] | Room Temperature | Not Specified | For "Fumarate Form A"[1]. Another source indicates a range of 20-100 mg/mL[1]. |

| Phosphate-Buffered Saline (PBS) | 10[2] | Not Specified | 7.2[2] | |

| Dimethylformamide (DMF) | 30[2] | Not Specified | Not Applicable | |

| Dimethyl Sulfoxide (DMSO) | 15[2] | Not Specified | Not Applicable | |

| Ethanol | ~5 | Not Specified | Not Applicable | Described as "slightly soluble"[3]. |

| Isopropyl Alcohol (IPA) | ~1 | Room Temperature | Not Applicable | Described as "practically insoluble" at room temperature[3]. |

| Acetone (B3395972) | Insoluble | Not Specified | Not Applicable | The insolubility in acetone is utilized in a synthesis/purification method known as FASA (Fumaric Acid Saturated Acetone)[4]. |

Table 2: pH-Dependent Aqueous Solubility of N,N-Dimethyltryptamine Fumarate

| pH | Observation at 20 mg/mL |

| 4 | Clear, colorless solution[5] |

| 5 | Clear, colorless solution[5] |

| 6 | Clear, colorless solution[5] |

| 7 | Clear, colorless solution[5] |

| 8 | Hazy solution[5] |

| 9 | Precipitate formed[5] |

| 10 | Precipitate formed[5] |

Qualitative Solubility Profile

Qualitative observations from various sources provide additional context to the solubility characteristics of DMT fumarate:

-

Temperature Effect : The solubility of DMT and its salts, including the fumarate, generally increases with temperature. It is noted to be soluble in boiling isopropanol, in contrast to its poor solubility at room temperature[3][6].

-

Water Solubility : While quantitative data indicates good aqueous solubility, some anecdotal reports have suggested poor water solubility, creating some ambiguity. However, the formation of a fumarate salt is a standard pharmaceutical strategy to enhance the aqueous solubility of a poorly soluble freebase like DMT[1].

-

Polymorphism : The freebase form of DMT is known to exist in different polymorphic forms, which can significantly impact its physical properties, including solubility. While specific studies on the polymorphism of DMT fumarate are less common, it is a critical factor to consider in solubility and dissolution studies.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following sections detail the methodologies for key experiments related to the solubility of N,N-Dimethyltryptamine fumarate.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of N,N-Dimethyltryptamine fumarate in a specific solvent at a controlled temperature.

Materials:

-

N,N-Dimethyltryptamine fumarate (crystalline solid)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of N,N-Dimethyltryptamine fumarate to a known volume of the solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the solid material.

-

Filtration: Carefully filter the supernatant through a syringe filter that does not adsorb the compound.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of N,N-Dimethyltryptamine in the diluted sample using a validated analytical method, such as HPLC.

-

-

Calculation: Calculate the solubility of N,N-Dimethyltryptamine fumarate in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of dissolved N,N-Dimethyltryptamine.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, delivered in an isocratic or gradient elution mode.

Detection: UV detection at a wavelength where DMT shows significant absorbance (e.g., around 220 nm or 280 nm).

Calibration: Prepare a series of standard solutions of N,N-Dimethyltryptamine fumarate of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Sample Analysis: Inject the diluted sample from the solubility experiment and determine the concentration from the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the study of N,N-Dimethyltryptamine fumarate.

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Caption: Simplified DMT Signaling Pathway via the 5-HT2A Receptor.

References

- 1. CA3218110A1 - New n,n-dimethyltryptamine salts and crystalline salt forms - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Psychedelic Compounds Chemical and Physical Properties - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 4. The FASA Method - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 5. patents.justia.com [patents.justia.com]

- 6. scribd.com [scribd.com]

The Endogenous Enigma: A Technical Guide to the Role of Dimethyltryptamine in the Mammalian Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT), a potent psychedelic compound, is not only found in a variety of plants but is also endogenously produced in the mammalian brain.[1][2] For decades, its physiological significance has been a subject of intense speculation and burgeoning research. Once considered a mere metabolic curiosity, recent studies have unveiled that DMT is present in the rat brain at concentrations comparable to classical monoamine neurotransmitters, suggesting a more integral role in neural function.[3][4][5] This technical guide provides an in-depth exploration of the endogenous role of DMT, consolidating current knowledge on its biosynthesis, anatomical distribution, receptor pharmacology, and purported physiological functions, including neuroplasticity, immunomodulation, and neuroprotection. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Biosynthesis and Metabolism of Endogenous DMT

The synthesis of DMT in the mammalian brain is a two-step enzymatic process originating from the essential amino acid L-tryptophan.[6][7][8] The primary pathway involves:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-tryptophan into tryptamine.[7][8]

-

N,N-dimethylation: Indolethylamine-N-methyltransferase (INMT) sequentially adds two methyl groups to tryptamine, with S-adenosyl-L-methionine (SAM) serving as the methyl donor, to produce N,N-dimethyltryptamine.[6][7][9]

The co-localization of both AADC and INMT has been identified in various regions of the rat and human brain, including the cerebral cortex, choroid plexus, and pineal gland, providing the necessary molecular machinery for localized DMT synthesis.[3][9]

The primary metabolic breakdown of DMT is facilitated by monoamine oxidase (MAO), which deaminates DMT to indole-3-acetic acid (IAA).[7][8]

Quantitative Analysis of Endogenous DMT Levels

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific quantification of endogenous DMT in the mammalian brain.[3][4] Studies in rats have demonstrated that baseline extracellular DMT concentrations in various brain regions are within the nanomolar range, comparable to levels of well-established neurotransmitters like serotonin (B10506).

| Brain Region | Condition | DMT Concentration (mean ± SD) | Animal Model | Reference |

| Visual Cortex | Baseline (Pineal-intact) | 0.56 ± 0.49 nM | Rat | --INVALID-LINK--[10] |

| Visual Cortex | Cardiac Arrest (Pineal-intact) | 1.35 ± 1.27 nM | Rat | --INVALID-LINK--[10] |

| Visual Cortex | Baseline (Pinealectomized) | 1.02 ± 0.63 nM | Rat | --INVALID-LINK--[10] |

| Visual Cortex | Cardiac Arrest (Pinealectomized) | 1.83 ± 1.38 nM | Rat | --INVALID-LINK--[10] |

| Medial Prefrontal Cortex | Baseline | 0.66 ± 0.08 nM (s.e.m.) | Rat | --INVALID-LINK--[11] |

| Somatosensory Cortex | Baseline | 0.54 ± 0.11 nM (s.e.m.) | Rat | --INVALID-LINK--[11] |

Receptor Pharmacology and Signaling Pathways

DMT exerts its effects through interactions with multiple receptor systems, most notably serotonergic and sigma-1 receptors.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a primary target for DMT and is crucial for its psychedelic effects.[10][12] Upon binding, DMT, as a partial agonist, activates the Gq/11 protein-coupled signaling cascade:

-

Gq/11 Activation: DMT binding to the 5-HT2A receptor activates the Gq alpha subunit.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including modulation of neuronal excitability and gene expression.[9]

Interestingly, recent research suggests that DMT's neuroplastic effects may be mediated by intracellular 5-HT2A receptors, which DMT can access due to its lipophilic nature.[7][13]

Sigma-1 Receptor

DMT is an endogenous ligand for the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[3][14] Activation of the sigma-1 receptor by DMT is implicated in:

-

Neuroprotection: By modulating calcium signaling between the endoplasmic reticulum and mitochondria, it helps protect neurons from oxidative stress and hypoxia.[15]

-

Neuroplasticity: It promotes neuronal survival and differentiation.[11][14]

-

Immunomodulation: DMT can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[14][16]

Experimental Protocols

Duplex In Situ Hybridization for INMT and AADC mRNA in Rat Brain

This protocol is adapted from methodologies described for detecting mRNA in neural tissue.

1. Tissue Preparation:

- Anesthetize adult male rats and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

- Dissect the brain and post-fix in 4% PFA overnight at 4°C.

- Cryoprotect the brain by immersion in a 20% sucrose (B13894) solution in PBS until it sinks.

- Rapidly freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

- Cut 20 µm coronal sections using a cryostat and mount on SuperFrost Plus slides.

2. Probe Labeling:

- Synthesize digoxigenin (B1670575) (DIG)-labeled antisense RNA probes for rat INMT and fluorescein (B123965) (FITC)-labeled antisense RNA probes for rat AADC using in vitro transcription kits.

3. Hybridization:

- Thaw and dry the slides.

- Treat sections with Proteinase K to improve probe penetration.

- Prehybridize sections in hybridization buffer.

- Dilute the DIG-labeled INMT and FITC-labeled AADC probes in hybridization buffer and apply to the sections.

- Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.

4. Washes and Detection:

- Perform a series of stringent washes to remove unbound probes.

- Block non-specific binding sites.

- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) and an anti-FITC antibody conjugated to horseradish peroxidase (HRP).

- For INMT (DIG probe), use a chromogenic substrate for AP (e.g., NBT/BCIP) to produce a blue/purple precipitate.

- For AADC (FITC probe), use a tyramide signal amplification system with a fluorescently labeled tyramide for HRP detection.

5. Imaging:

- Mount coverslips and image using a brightfield and fluorescence microscope to visualize the co-localization of INMT and AADC mRNA.

In Vivo Microdialysis for DMT Measurement in Awake Rats

This protocol outlines the general steps for performing microdialysis in freely moving rats.

1. Surgical Implantation of Guide Cannula:

- Anesthetize the rat and place it in a stereotaxic frame.

- Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).

- Secure the cannula to the skull with dental cement.

- Allow the animal to recover for at least 5-7 days.

2. Microdialysis Probe Insertion and Perfusion:

- On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

- Connect the probe to a syringe pump and a fraction collector.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

- Allow the system to equilibrate for at least one hour.

3. Sample Collection:

- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution to prevent degradation.

- During collection, the animal can be subjected to various behavioral paradigms or physiological challenges.

4. Sample Analysis:

- Analyze the collected dialysate for DMT concentrations using LC-MS/MS.

DMT Extraction and LC-MS/MS Analysis from Brain Tissue

This protocol is a general guideline for the extraction and analysis of small molecules from brain tissue.

1. Tissue Homogenization:

- Dissect the brain region of interest from a frozen brain and weigh it.

- Homogenize the tissue in an ice-cold solution, such as an acidic methanol (B129727) or acetonitrile (B52724) solution, containing a deuterated internal standard for DMT.

2. Protein Precipitation and Extraction:

- Centrifuge the homogenate at high speed to pellet the proteins.

- Collect the supernatant containing the extracted small molecules.

- The extraction can be further purified using solid-phase extraction (SPE) if necessary.

3. LC-MS/MS Analysis:

- Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

- Separate DMT from other molecules on a suitable column (e.g., C18).

- Use multiple reaction monitoring (MRM) in the mass spectrometer for highly specific and sensitive detection and quantification of DMT and its internal standard.

Experimental Workflow for Investigating Endogenous DMT

The following diagram illustrates a typical experimental workflow for studying the role of endogenous DMT in the mammalian brain.

Conclusion and Future Directions

The evidence strongly suggests that DMT is an endogenous neuromodulator in the mammalian brain with significant physiological roles. Its presence at concentrations comparable to other neurotransmitters, coupled with its interactions with key receptor systems like the 5-HT2A and sigma-1 receptors, points towards its involvement in neuroplasticity, neuroprotection, and immunomodulation. The observed increase in DMT levels under conditions of extreme stress, such as cardiac arrest, hints at a potential role in adaptive responses to critical physiological states.[9][17]

Future research should focus on elucidating the precise conditions that trigger the release of endogenous DMT, its specific functions in different brain circuits, and its potential dysregulation in neuropsychiatric disorders. The development of selective pharmacological tools to modulate the endogenous DMT system will be crucial for dissecting its physiological and pathological roles. A deeper understanding of this "endogenous enigma" holds promise for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

- 1. Metabolomic Analysis of Rat Brain by High Resolution Nuclear Magnetic Resonance Spectroscopy of Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring DMT: Endogenous role and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N- Dimethyltryptamine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-Dimethyltryptamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. gene-atlas.brainminds.jp [gene-atlas.brainminds.jp]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Crystalline Structure of Dimethyltryptamine Fumarate (B1241708)

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest in neuroscientific and therapeutic research. In its freebase form, DMT can be challenging to handle and stabilize for clinical and research applications. The formation of salts, such as Dimethyltryptamine fumarate, enhances the compound's stability, solubility, and handling characteristics, making it more suitable for formulation and administration.[1][2] This technical guide provides a comprehensive overview of the crystalline structure of DMT fumarate, focusing on crystallographic data, experimental protocols for its characterization, and the molecular interactions that define its solid-state form. The information presented is compiled from patent literature and established analytical methodologies.

Molecular and Crystalline Structure

The crystalline form of this compound is an ionic salt composed of N,N-Dimethyltryptamine (DMT) cations and fumarate anions. The formation of the salt occurs via a proton transfer from one of the carboxylic acid groups of fumaric acid to the basic tertiary amine of the DMT molecule.

A specific crystalline product of DMT fumarate has been identified with a 2:1 stoichiometric ratio of DMT to fumaric acid.[3] This structure is stabilized by hydrogen bonds between the protonated amine of the DMT cation and the carboxylate groups of the fumarate anion.[3] The packing of these hydrogen-bonded layers contributes to the overall stability of the crystal lattice.[3]

Data Presentation

The quantitative data for this specific crystalline form of DMT fumarate are summarized in the tables below.

Table 1: Crystallographic Data for this compound (2:1) [3]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.7447 (3) Å |

| b | 9.3258 (4) Å |

| c | 12.4691 (4) Å |

| α | 102.798 (2)° |

| β | 104.869 (2)° |

| γ | 103.270 (2)° |

| Unit Cell Volume (V) | 808.67 (5) ų |

| Temperature | 298 K |

Table 2: Characteristic X-ray Powder Diffraction (XRPD) Peaks [3]

| Peak Position (°2θ) |

| 20.5 ± 0.2 |

| 25.0 ± 0.2 |

Experimental Protocols

The characterization of crystalline DMT fumarate involves several key experimental procedures, from the initial crystallization to the detailed analysis of its structure.

Synthesis and Crystallization

The following protocol describes a method for producing crystalline DMT fumarate.[3]

Materials:

-

N,N-Dimethyltryptamine (DMT) freebase

-

Fumaric acid

-

Isopropyl alcohol (IPA)

Procedure:

-

Dissolve the crude DMT freebase in chloroform (e.g., 125 mL).

-

Prepare a hot solution of fumaric acid (e.g., 1.09 g) in acetone (e.g., 31 mL).

-

Add the DMT-chloroform solution to the hot fumaric acid solution.

-

A slurry will form. Filter the resulting solid.

-

Recrystallize the collected DMT fumarate solid from isopropyl alcohol to yield the final product as white needles.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4] A general protocol for the analysis of a small organic molecule crystal like DMT fumarate is as follows.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions, without significant defects) is selected under a microscope.[5] The crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] It is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated.[3][7] A detector, such as a CCD or CMOS sensor, records the diffraction pattern (the positions and intensities of the diffracted X-ray beams) as a series of images at different crystal orientations.[5]

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated, scaled, and merged to create a final reflection file.[5]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[5] An atomic model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[8]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of a bulk crystalline sample and to identify its characteristic diffraction pattern.[9]

Procedure:

-

Sample Preparation: A small amount of the crystalline powder (typically 10-200 mg) is gently packed into a sample holder to ensure a flat, even surface.[10]

-

Data Collection: The sample is placed in a powder diffractometer. The sample is irradiated with an X-ray beam over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[11]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline solid. The peak positions and relative intensities can be compared to reference patterns or data derived from SCXRD to confirm the identity and purity of the crystalline phase.[12]

Visualizations

Diagrams of Key Processes

Caption: Experimental workflow for determining the crystalline structure of DMT fumarate.

Caption: Proton transfer and ionic interactions leading to DMT fumarate salt formation.

References

- 1. epfl.ch [epfl.ch]

- 2. excillum.com [excillum.com]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. rigaku.com [rigaku.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. eas.org [eas.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 10. mcgill.ca [mcgill.ca]

- 11. marshall.edu [marshall.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Storage of DMT Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical stability and recommended storage conditions for N,N-dimethyltryptamine (DMT) fumarate (B1241708). The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound for laboratory and clinical applications.

Introduction

N,N-dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest for its potential therapeutic applications. For research and clinical development, DMT is often formulated as a salt to improve its handling and physicochemical properties. DMT fumarate is a commonly used salt form, valued for its crystalline nature and enhanced stability compared to the freebase.[1] Understanding the chemical stability of DMT fumarate is critical for ensuring accurate dosing, interpreting research outcomes, and meeting regulatory requirements for pharmaceutical development.

This guide synthesizes the available scientific literature on the stability of DMT and its salts, general principles of indole (B1671886) alkaloid and fumarate salt degradation, and best practices for storage and handling. While specific quantitative stability data for DMT fumarate is limited in the public domain, this document provides a framework for establishing appropriate stability protocols.

Physicochemical Properties of DMT Fumarate

DMT fumarate is the salt formed from the reaction of the basic DMT molecule with fumaric acid. The salt form generally confers greater stability and ease of handling compared to the oily or waxy freebase.[1]

Table 1: Physicochemical Properties of DMT and DMT Fumarate

| Property | DMT (Freebase) | DMT Fumarate | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂ | C₁₂H₁₆N₂ · C₄H₄O₄ | [2] |

| Molecular Weight | 188.27 g/mol | 304.34 g/mol | [3] |

| Appearance | White to yellowish crystalline solid or oil | Crystalline solid | [1][4] |

| Melting Point | 44.6 - 46.8 °C | Not specified | [3] |

| Solubility | Sparingly soluble in water | Water-soluble | [3] |

| pKa | 8.68 | Not specified | [3] |

Chemical Stability Profile

The stability of DMT fumarate is influenced by several environmental factors, including temperature, light, oxygen, and pH. The primary degradation pathways involve the DMT moiety and potentially the fumarate counter-ion.

Known and Potential Degradation Pathways

The indole structure of DMT is susceptible to oxidation, while the fumarate salt can be affected by light and extreme pH.

-

Oxidation: The most commonly cited degradation pathway for DMT is oxidation, particularly of the tertiary amine, to form DMT N-oxide.[5] This process can be accelerated by exposure to air (oxygen), heat, and light.[4][6] The indole ring itself is also susceptible to oxidative degradation.[7]

-

Photodegradation: Tryptamines, in general, can be sensitive to light. For fumarate salts of other pharmaceuticals, photolytic conditions can induce cis-trans isomerization of the fumarate moiety.[8] Therefore, exposure to UV and visible light should be minimized.

-

Hydrolysis: While the DMT molecule itself is not prone to hydrolysis, some pharmaceutical salts can be susceptible to degradation in the presence of moisture and certain pH conditions. However, the fumarate salt is generally considered stable against hydrolysis under typical storage conditions.

-

Thermal Degradation: Elevated temperatures can accelerate oxidative degradation and other potential degradation pathways.[4]

Below is a diagram illustrating the known and potential degradation pathways for DMT fumarate.

Caption: Potential degradation pathways of DMT fumarate.

Stability in Solid State vs. Solution

DMT fumarate is significantly more stable in its solid, crystalline form than in solution.[3] In solution, DMT has a rapid degradation rate and should be stored at -20°C, protected from air and light.[3][9] The choice of solvent can also impact stability, with protic solvents potentially facilitating degradation pathways.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of DMT fumarate.

Long-Term Storage

For long-term storage, DMT fumarate should be stored in a cool, dark, and dry environment.[4]

Table 2: Recommended Long-Term Storage Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | ≤ -20°C (Freezer) | Minimizes oxidative and thermal degradation. | [3] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) in an airtight container | Prevents oxidation by displacing oxygen. | [4] |

| Light | Protection from light (amber glass vials, stored in the dark) | Prevents photolytic degradation and isomerization. | [4] |

| Moisture | Dry environment (use of desiccants) | Prevents potential hydrolysis and physical changes. | [4] |

| Container | Airtight, glass containers | Glass is inert and prevents contamination. | [4] |

When removing from frozen storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]

Short-Term Storage and Handling

For routine laboratory use, DMT fumarate can be stored at room temperature for short periods, provided it is protected from light and moisture.[4] It is advisable to work with small quantities and to minimize the exposure of the bulk material to ambient conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of DMT fumarate, forced degradation studies and long-term stability studies under controlled conditions are recommended, following ICH guidelines (Q1A(R2)).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 60°C for 48 hours |

| Photolytic Degradation | Exposure to UV and visible light as per ICH Q1B guidelines |

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying DMT fumarate from its potential degradation products.

Table 4: Example HPLC Method Parameters for Tryptamine Analysis

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis Diode Array Detector (DAD) at ~220 nm and ~280 nm, and/or Mass Spectrometry (MS) |

| Column Temperature | 25 - 40°C |

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways of DMT

The primary pharmacological effects of DMT are mediated through its interaction with various serotonin (B10506) receptors in the central nervous system. The diagram below illustrates the general signaling pathway of DMT at the 5-HT₂A receptor, which is a key target for its psychedelic effects.

Caption: Simplified signaling pathway of DMT at the 5-HT₂A receptor.

Conclusion

DMT fumarate offers improved stability and handling characteristics compared to its freebase form, making it a more suitable candidate for research and development. However, it is not impervious to degradation. Exposure to oxygen, light, and elevated temperatures can lead to the formation of impurities, with DMT N-oxide being a primary concern. For optimal long-term stability, DMT fumarate should be stored in a freezer under an inert atmosphere, protected from light and moisture. In solution, DMT is considerably less stable.

The development and validation of a stability-indicating analytical method are crucial for accurately monitoring the purity of DMT fumarate over time. While this guide provides a comprehensive overview based on the current literature, it is recommended that researchers and developers conduct their own stability studies under their specific storage and experimental conditions to ensure the quality and integrity of their material.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 3. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 8. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fumaric acid esters in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biosynthesis of N,N-Dimethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound found across numerous plant and animal species, including mammals. Its biosynthesis and physiological role remain a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the established and proposed in vivo biosynthetic pathways of DMT. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic reactions, quantitative data, and experimental methodologies crucial for studying this intriguing molecule. The guide summarizes key kinetic data for the enzymes involved, details protocols for essential experimental techniques, and presents visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of endogenous DMT production.

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring tryptamine (B22526) alkaloid long recognized for its profound and rapid-acting psychedelic effects.[1] Beyond its well-documented role as a component of psychoactive plant preparations like Ayahuasca, there is compelling evidence for its endogenous production in mammals, including humans.[1][2] The presence of DMT in various tissues and bodily fluids, such as the brain, lungs, and cerebrospinal fluid, suggests a potential, albeit not fully understood, physiological function.[1][2] The elucidation of its biosynthetic pathways is paramount for understanding its neurobiological significance, its potential role in both normal and pathological states, and for the development of novel therapeutics. This guide provides a detailed examination of the core biosynthetic pathways of DMT, quantitative data regarding its synthesis, and the experimental protocols used to investigate these processes.

The Primary Biosynthetic Pathway of N,N-Dimethyltryptamine

The principal and most well-documented pathway for the in vivo synthesis of DMT begins with the essential amino acid L-tryptophan.[3][4][5] This process involves a two-step enzymatic conversion, catalyzed by Aromatic L-amino acid decarboxylase (AADC) and Indolethylamine-N-methyltransferase (INMT).[3][4][5][6]

Step 1: Decarboxylation of L-Tryptophan to Tryptamine

The initial step in DMT biosynthesis is the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][5] AADC is a versatile enzyme responsible for the synthesis of several key monoamine neurotransmitters, including dopamine (B1211576) and serotonin.[7][8]

Reaction: L-Tryptophan --(AADC)--> Tryptamine + CO₂

Step 2: N,N-dimethylation of Tryptamine

Following its formation, tryptamine undergoes a two-step N-methylation process catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT).[3][5] INMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][5][6] The first methylation converts tryptamine to N-methyltryptamine (NMT), which then serves as a substrate for the second methylation, yielding N,N-Dimethyltryptamine (DMT).[3][5]

Reactions:

-

Tryptamine + SAM --(INMT)--> N-Methyltryptamine (NMT) + S-adenosyl-L-homocysteine (SAH)

-

N-Methyltryptamine (NMT) + SAM --(INMT)--> N,N-Dimethyltryptamine (DMT) + S-adenosyl-L-homocysteine (SAH)

The co-localization of AADC and INMT is a critical factor for the efficient endogenous production of DMT.[5][9] Studies have shown the co-expression of AADC and INMT mRNA in various regions of the rat brain, including the cerebral cortex, pineal gland, and choroid plexus, supporting the brain's capacity for DMT synthesis.[10][11]

Quantitative Data on DMT Biosynthesis

The following tables summarize the available quantitative data on the enzymes and products involved in the primary DMT biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| INMT | Tryptamine | Rabbit Lung | 499 ± 68 µM | 2.47 ± 1.22 µmol/min | [1] |

| INMT | Tryptamine | Rat Brain | 28 µM | - | [9] |

| INMT | Tryptamine | Human (recombinant, 254F SNP) | 2,920 µM | - | [12] |

| INMT | Tryptamine | Human (recombinant, 254C SNP) | 2,920 µM | - | [12] |

| AADC | L-Tryptophan | Bacillus atrophaeus C89 | 0.35 mM | - | [13] |

| AADC | L-DOPA | Human Plasma (Control) | 0.71 mM | 39.1 pmol/min/ml | [14] |

Note: Enzyme kinetic data can vary significantly based on experimental conditions, such as pH, temperature, and the presence of cofactors.

Table 2: In Vivo DMT Synthesis Rates and Concentrations

| Measurement | Organism/Tissue | Value | Reference |

| Rate of DMT synthesis from Tryptamine | Rat Brain Homogenate | 350 pmol/g/hr | [9] |

| Rate of DMT synthesis from Tryptamine | Human Brain Homogenate | 450 pmol/g/hr | [9] |

| Rate of DMT synthesis from NMT | Rat Brain Homogenate | 250 pmol/g/hr | [9] |

| Rate of DMT synthesis from NMT | Human Brain Homogenate | 360 pmol/g/hr | [9] |

| Extracellular DMT Concentration (baseline) | Rat Cerebral Cortex | 0.56 nM (range: 0.05–1.8 nM) | [15] |

| Extracellular DMT Concentration (post-cardiac arrest) | Rat Visual Cortex | 1.35 nM (max: 5.01 nM) | [15] |

Regulation of DMT Biosynthesis

The in vivo synthesis of DMT is a tightly regulated process. One of the key regulatory mechanisms is product inhibition, where DMT itself can inhibit the activity of INMT.[16] Kinetic studies have shown that DMT acts as a mixed competitive and noncompetitive inhibitor of rabbit lung INMT with respect to tryptamine.[1] This suggests the presence of an allosteric binding site on the INMT enzyme, allowing for feedback regulation of DMT production.[1]

Furthermore, the availability of precursors, particularly tryptamine, is a crucial rate-limiting factor. The rapid metabolism of tryptamine by monoamine oxidase (MAO) can limit its availability for DMT synthesis.[5] Therefore, the interplay between the synthetic enzymes (AADC and INMT) and metabolic enzymes (MAO) is critical in determining the endogenous levels of DMT.

Alternative Biosynthetic Pathways

While the AADC-INMT pathway is considered the primary route for DMT biosynthesis, emerging evidence suggests the existence of alternative pathways. Recent studies in rats have indicated that INMT may not be essential for the production of DMT, implying that other enzymes could be involved in the N-methylation of tryptamine.[3] The precise nature of these alternative pathways is an active area of research and may involve different methyltransferase enzymes or even entirely different enzymatic cascades.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DMT biosynthesis.

Quantification of DMT and its Metabolites by LC-MS/MS

Objective: To accurately measure the concentration of DMT and its major metabolites, DMT-N-oxide (DMT-NO) and indole-3-acetic acid (IAA), in biological samples such as plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add an internal standard (e.g., ¹³C₆-IAA for IAA quantification) to correct for matrix effects and variations in extraction efficiency.

-

Add 500 µL of a protein precipitation solvent, such as methanol (B129727) or acetonitrile, and vortex for 30 seconds to precipitate proteins.[2][6]

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]

-

-

Liquid Chromatography (LC):

-

Separate the analytes using a high-performance liquid chromatography (HPLC) system.

-

A pentafluorophenyl (PFP) column is often used for the separation of these compounds.[6]

-

Employ a gradient elution with a mobile phase consisting of a mixture of methanol and water containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[4][6]

-

-

Mass Spectrometry (MS):

-

Detect the separated analytes using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source in positive mode.[6]

-

Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and one or more of its characteristic product ions. The transition from the precursor to the product ion is highly specific and provides excellent sensitivity and selectivity.

-

The calibration range for this method is typically 0.25–250 ng/mL for DMT and 0.1–100 ng/mL for DMT-NO in human plasma.[4][6]

-

In Situ Hybridization for INMT and AADC mRNA Localization

Objective: To visualize the cellular location of INMT and AADC mRNA within tissue sections, providing evidence for the co-localization of the enzymes required for DMT synthesis.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve tissue integrity and prevent RNA degradation.

-

Dissect the tissue of interest (e.g., brain) and postfix it in the same fixative.

-

Cryoprotect the tissue by immersing it in a sucrose (B13894) solution.

-

Section the tissue into thin slices (e.g., 14-20 µm) using a cryostat.

-

-

Probe Synthesis:

-

Synthesize antisense RNA probes labeled with a detectable marker, such as digoxigenin (B1670575) (DIG), that are complementary to the target mRNA sequences of INMT and AADC.

-

-

Hybridization:

-

Pre-treat the tissue sections to increase probe accessibility (e.g., with proteinase K).

-

Incubate the sections with the labeled probes in a hybridization buffer at an elevated temperature (e.g., 65°C) overnight. This allows the probes to bind specifically to their target mRNA molecules.

-

-

Washing and Detection:

-

Wash the sections stringently to remove any unbound or non-specifically bound probes.

-

Incubate the sections with an antibody that specifically recognizes the probe label (e.g., anti-DIG antibody) and is conjugated to an enzyme, such as alkaline phosphatase (AP).

-

Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the enzyme into a colored precipitate. The location of the colored precipitate indicates the cellular location of the target mRNA.

-

In Vivo Microdialysis for Measuring Extracellular DMT

Objective: To sample and quantify the concentration of DMT in the extracellular fluid of a specific brain region in a living, behaving animal.

Methodology:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.

-

The probe consists of a semi-permeable membrane at its tip.

-

-

Perfusion:

-

Continuously perfuse the probe with a sterile physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

-

-

Dialysate Collection:

-

As the perfusion fluid flows through the probe, small molecules in the extracellular fluid, including DMT, diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient.

-

Collect the resulting fluid (dialysate) at regular intervals.

-

-

Analysis:

-

Analyze the collected dialysate samples for DMT concentration using a highly sensitive analytical technique, such as LC-MS/MS.

-

The concentration of DMT in the dialysate is proportional to its concentration in the extracellular fluid. The recovery rate of the probe needs to be determined to estimate the absolute extracellular concentration.

-

Signaling Pathways and Experimental Workflows

Diagrams

Caption: The primary biosynthetic pathway of N,N-Dimethyltryptamine.

Caption: Experimental workflow for DMT quantification by LC-MS/MS.

Caption: Experimental workflow for in situ hybridization.

Conclusion

The in vivo biosynthesis of N,N-Dimethyltryptamine is a complex and highly regulated process with the primary pathway originating from L-tryptophan. The enzymes AADC and INMT play a central role in this conversion, and their co-localization is a key determinant of endogenous DMT production. While significant progress has been made in elucidating this pathway, the existence of alternative routes and the full extent of its regulatory mechanisms are still under investigation. The experimental techniques outlined in this guide, particularly LC-MS/MS, in situ hybridization, and in vivo microdialysis, are indispensable tools for advancing our understanding of the physiological and potential pathophysiological roles of endogenous DMT. Further research in this area holds the promise of not only unraveling the mysteries of this unique neuromodulator but also paving the way for novel therapeutic interventions in a range of neuropsychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Aromatic L-Amino Acid Decarboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of aromatic L-amino acid decarboxylase in bacillamide C biosynthesis by Bacillus atrophaeus C89 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gene-atlas.brainminds.jp [gene-atlas.brainminds.jp]

- 16. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dimethyltryptamine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound with a rich history of ritualistic use and growing interest in its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of its fumarate (B1241708) salt, focusing on its receptor binding, pharmacokinetics, pharmacodynamics, and metabolic pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development.

Receptor Binding Affinity and Functional Activity

DMT exhibits a broad binding profile, with its primary psychedelic effects attributed to its interaction with serotonin (B10506) receptors. It also shows affinity for other receptor systems, including the sigma-1 receptor. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of DMT at various receptors.

Table 1: Receptor Binding Affinities (Ki) of Dimethyltryptamine

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 38 - 183 | Human/Rat | [3][4][5] |

| 5-HT1B | 39 - 2100 | Human | [3] |

| 5-HT1D | 39 - 2100 | Human | [3] |

| 5-HT2A | 39 - 1985 | Human/Rat | [3][4][6] |

| 5-HT2B | 39 - 2100 | Human | [3] |

| 5-HT2C | 211 - 2630 | Human/Rat | [4][5][7] |

| 5-HT5A | 39 - 2100 | Human | [3] |

| 5-HT6 | 39 - 2100 | Human | [3] |

| 5-HT7 | 39 - 2100 | Human | [3] |

| Sigma-1 | 14,750 | Rat | [8][9][10] |

| SERT | 4,000 | Rat | [3] |

| VMAT2 | 93,000 | Rat | [3] |

Table 2: Functional Activity (EC50) of Dimethyltryptamine

| Receptor Subtype | Assay | EC50 (nM) | Emax (%) | Species | Reference |

| 5-HT2A | Phosphoinositide Hydrolysis | 527 - 2239 | 16 - 41 | Rat/Human | [5][7][11] |

| 5-HT2A | Calcium Flux | 2021 | >80 | Human | [12] |

| 5-HT2C | Phosphoinositide Hydrolysis | - | Partial Agonist | Rat | [7] |

Pharmacokinetics

DMT fumarate is characterized by rapid onset and short duration of action, primarily due to its efficient metabolism. Intravenous administration leads to peak plasma concentrations within minutes, followed by a swift decline.

Table 3: Pharmacokinetic Parameters of Intravenous Dimethyltryptamine Fumarate in Humans

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 - 10 | minutes | [13][14] |

| Elimination Half-Life (t1/2) | 5 - 16 | minutes | [13][14] |

| Clearance (CL) | 8.1 - 46.8 | L/min | [15] |

| Volume of Distribution (Vd) | 123 - 1084 | L | [15] |

Metabolism

The primary metabolic pathway for DMT is oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of indole-3-acetic acid (IAA).[1][16] In environments where MAO-A is inhibited, cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent CYP2C19, play a role in its metabolism.[14][17][18]

Signaling Pathways

The psychedelic effects of DMT are largely mediated through its agonist activity at the 5-HT2A receptor. Activation of this G-protein coupled receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling cascades.[11][19]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a high-throughput method for determining the binding affinity of DMT for the 5-HT2A receptor using rat frontal cortex homogenates.[6]

-

Tissue Preparation: Homogenize rat frontal cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well microfilter plate, incubate the tissue homogenate with a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of DMT.

-

Filtration and Washing: After incubation, rapidly filter the contents of each well and wash with cold buffer to separate bound from unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the dried filter plates and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of DMT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Intravenous Administration of DMT Fumarate in Humans

Clinical studies investigating the pharmacokinetics and pharmacodynamics of DMT often employ intravenous administration.[13][14][20][21][22]

-

Participant Screening: Recruit healthy volunteers with prior experience with psychedelic substances and conduct thorough medical and psychological screening.

-

Drug Preparation: Prepare sterile solutions of DMT fumarate in saline for intravenous infusion.

-

Administration: Administer DMT fumarate intravenously over a defined period (e.g., 30 seconds to 10 minutes) via an indwelling catheter. A placebo (saline) is used as a control.

-

Blood Sampling: Collect serial blood samples at predetermined time points before, during, and after drug administration.

-

Pharmacokinetic Analysis: Analyze plasma samples for DMT concentrations using a validated analytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as Tmax, t1/2, CL, and Vd.

-

Pharmacodynamic Assessments: Concurrently, assess subjective effects using validated rating scales and monitor physiological parameters (e.g., heart rate, blood pressure).

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[23][24][25][26][27]

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals to establish a baseline.

-

Drug Administration: Administer DMT systemically (e.g., intraperitoneally) or locally through the probe.

-

Post-Treatment Sampling: Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Analysis: Analyze the dialysate samples for neurotransmitter concentrations using a sensitive analytical method such as HPLC with electrochemical detection.

Adverse Effects

Intravenous administration of DMT is generally well-tolerated in controlled clinical settings. Common transient adverse effects include increased heart rate and blood pressure.[13][28] Subjective adverse effects can include anxiety and disorientation, particularly with rapid bolus injections.[13][29] Headaches have been reported within 48 hours after a session.[13] A potentially serious but rare risk is serotonin syndrome, especially when DMT is combined with other serotonergic drugs.[2]

Conclusion

This compound is a potent, short-acting psychedelic with a primary mechanism of action involving agonism at serotonin 5-HT2A receptors. Its rapid pharmacokinetics are driven by efficient metabolism, primarily by MAO-A. Further research into its complex pharmacology and therapeutic potential is warranted. This guide provides a foundational understanding of the pharmacological profile of DMT fumarate to aid in the design and interpretation of future studies.

References

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 2. DMT: Side effects, facts, and health risks [medicalnewstoday.com]

- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 5. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD | MDPI [mdpi.com]

- 9. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 13. Acute effects of intravenous DMT in a randomized placebo-controlled study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. Frontiers | A Model for the Application of Target-Controlled Intravenous Infusion for a Prolonged Immersive DMT Psychedelic Experience [frontiersin.org]

- 21. A Model for the Application of Target-Controlled Intravenous Infusion for a Prolonged Immersive DMT Psychedelic Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mindmed.co [mindmed.co]

- 23. benchchem.com [benchchem.com]

- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DMT: Uses, Health Effects, Safety, Risks, and Legal Status [webmd.com]

- 29. drugabuse.com [drugabuse.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Dimethyltryptamine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethyltryptamine (DMT) Fumarate (B1241708) purity. The described protocol is designed for accuracy, precision, and specificity, enabling the separation of DMT from potential impurities and degradation products. This document provides comprehensive experimental procedures, data presentation guidelines, and a visual representation of the analytical workflow to support research, development, and quality control of DMT Fumarate. A 2020 study highlighted the synthesis and characterization of DMT hemifumarate with a purity of at least 99.9%, underscoring the importance of precise analytical methods for clinical applications.[1][2][3]

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest in neuropharmacological research and clinical investigations for various mental health conditions. For use in research and pharmaceutical development, the fumarate salt of DMT is often preferred due to its stability and solubility. Ensuring the purity of Dimethyltryptamine Fumarate is a critical aspect of quality control, directly impacting the safety and efficacy of the substance in clinical trials and other research applications.

This application note presents a stability-indicating HPLC method capable of separating DMT from its potential impurities, including precursors, byproducts of synthesis, and degradation products. The primary metabolites of DMT include N-methyltryptamine (NMT), 6-hydroxy-DMT (6-OH-DMT), DMT-N-oxide (DMT-NO), and indole-3-acetic acid (IAA).[4]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-